molecular formula C14H18N4OS B6353390 1-{3-[(4-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine CAS No. 1029718-80-6

1-{3-[(4-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine

Cat. No.: B6353390
CAS No.: 1029718-80-6
M. Wt: 290.39 g/mol
InChI Key: CCVDPMLMJBYDDG-UHFFFAOYSA-N
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Description

1-{3-[(4-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a piperazine ring attached to a thiadiazole moiety, which is further substituted with a 4-methoxyphenylmethyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(4-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzyl chloride with thiosemicarbazide to form an intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the thiadiazole ring. This intermediate is subsequently reacted with piperazine under basic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-{3-[(4-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The thiadiazole ring can be reduced under specific conditions to form a dihydrothiadiazole derivative.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.

    Reduction: Formation of dihydrothiadiazole derivatives.

    Substitution: Formation of N-alkyl or N-acyl piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{3-[(4-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is not fully understood but is believed to involve interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades.

Comparison with Similar Compounds

  • 1-{3-[(4-Hydroxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
  • 1-{3-[(4-Formylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
  • 1-{3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine

Comparison: Compared to its analogs, 1-{3-[(4-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine exhibits unique properties due to the presence of the methoxy group. This group can influence the compound’s electronic distribution, solubility, and reactivity, making it distinct in terms of its chemical behavior and biological activity. For instance, the methoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy as a pharmacological agent.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-19-12-4-2-11(3-5-12)10-13-16-14(20-17-13)18-8-6-15-7-9-18/h2-5,15H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVDPMLMJBYDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NSC(=N2)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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